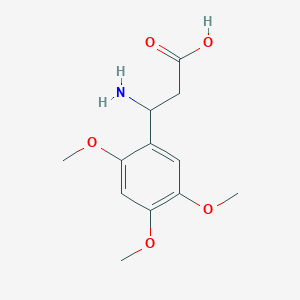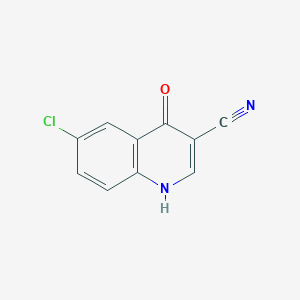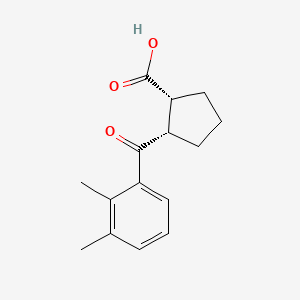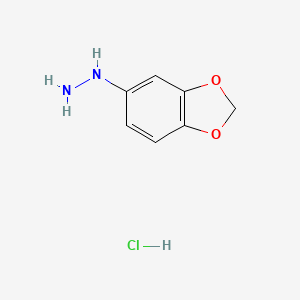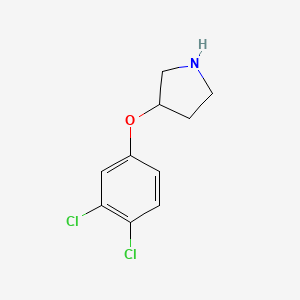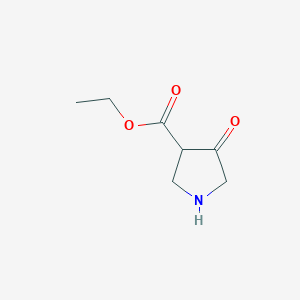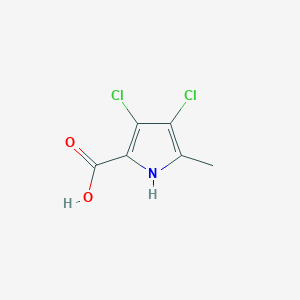
3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxylic acid
描述
3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxylic acid: is a heterocyclic organic compound that contains a pyrrole ring substituted with two chlorine atoms at positions 3 and 4, a methyl group at position 5, and a carboxylic acid group at position 2
作用机制
Target of Action
It’s known that pyrrole derivatives are common fragments present in marine sponges’ alkaloids . For instance, 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamide is a molecular fragment of synthetic antibacterial compounds, crucial for binding to the active site of bacterial topoisomerases .
Mode of Action
It’s known that pyrrole derivatives interact with their targets and cause changes that can lead to various biological effects .
Biochemical Pathways
It’s known that pyrrole derivatives can affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The compound’s boiling point is predicted to be 3762±370 °C, and its density is predicted to be 1610±006 g/cm3 . These properties can impact the compound’s bioavailability.
Result of Action
It’s known that pyrrole derivatives can have various biological effects, depending on their specific structures and targets .
准备方法
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One of the synthetic routes involves the condensation of glucosamine hydrochloride with sodium pyruvate in the presence of sodium carbonate, yielding pyrrole-2-carboxylic acid.
Industrial Production Methods: Industrial production methods for 3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxylic acid are not well-documented in the literature. the synthesis typically involves multi-step reactions starting from readily available precursors and employing various catalysts and reagents to achieve the desired product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it into an alcohol or aldehyde.
Substitution: The chlorine atoms at positions 3 and 4 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products:
Oxidation Products: Carboxylic acid derivatives.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Various substituted pyrrole derivatives.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex heterocyclic molecules used in pharmaceuticals and agrochemicals.
Biology:
Antibacterial Agents: Derivatives of 3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxylic acid have been studied for their antibacterial properties, particularly against resistant strains of bacteria.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, especially in designing molecules that can interact with specific biological targets.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or reactivity.
相似化合物的比较
Pyrrole-2-carboxylic acid: Lacks the chlorine and methyl substitutions, making it less reactive in certain chemical reactions.
3,4-Dichloropyrrole: Lacks the carboxylic acid group, which limits its applications in biological systems.
5-Methylpyrrole-2-carboxylic acid: Lacks the chlorine substitutions, affecting its chemical reactivity and biological activity.
Uniqueness:
Structural Features: The combination of chlorine atoms, a methyl group, and a carboxylic acid group in 3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxylic acid provides a unique set of chemical and biological properties that are not present in similar compounds.
Reactivity: The presence of chlorine atoms enhances the compound’s reactivity in substitution reactions, while the carboxylic acid group allows for further functionalization and interaction with biological targets.
属性
IUPAC Name |
3,4-dichloro-5-methyl-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO2/c1-2-3(7)4(8)5(9-2)6(10)11/h9H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXZMJPBUJFSPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1)C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20648827 | |
| Record name | 3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24691-30-3 | |
| Record name | 3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24691-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrrole-2-carboxylic acid, 3,4-dichloro-5-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

